trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is a carboxylic acid derivative containing both a pyridine ring and a cyclopropane ring. While its specific source and classification are not explicitly mentioned in the provided literature, its primary role in scientific research stems from its use as a scaffold for developing potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). [] NAMPT is an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular energy metabolism. Inhibiting NAMPT has emerged as a promising strategy for anticancer therapies. []
The primary chemical reaction discussed involving trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid is its utilization in synthesizing amide derivatives, particularly trans-2-(pyridin-3-yl)cyclopropanecarboxamides. [] These reactions likely involve activating the carboxylic acid group (e.g., converting it into an acyl chloride or using coupling reagents) followed by reacting it with various amines to generate the desired amide products.
While the provided literature doesn't elaborate on the specific mechanism of action of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid itself, its derivative amides act as potent inhibitors of NAMPT. [] These inhibitors likely bind to the enzyme's active site, preventing the binding of its substrates and disrupting the NAD biosynthesis pathway. This inhibition can ultimately lead to cell death, particularly in cancer cells that heavily rely on NAD for survival and proliferation.
The primary application of trans-2-(Pyridin-2-yl)cyclopropanecarboxylic acid in scientific research lies in its use as a scaffold for developing potent NAMPT inhibitors. [] These inhibitors exhibit promising anticancer activity against various human tumor cell lines in vitro. []
One study demonstrated that a fragment lead with a dissociation constant (KD) of 51 μM, derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid, was successfully elaborated into a highly potent NAMPT inhibitor with an IC50 of 0.0051 μM against the enzyme and 0.00049 μM against the A2780 human ovarian cancer cell line. [] Furthermore, this optimized compound showed encouraging in vivo efficacy in a mouse xenograft model using the HT-1080 human fibrosarcoma cell line. []
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: